molecular formula C7H11NO4 B7967126 N-2-Propen-1-yl-DL-aspartic acid

N-2-Propen-1-yl-DL-aspartic acid

Cat. No.: B7967126
M. Wt: 173.17 g/mol
InChI Key: UQALFTSHXGPUDP-UHFFFAOYSA-N
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Description

N-2-Propen-1-yl-DL-aspartic acid is a synthetic amino acid derivative It is characterized by the presence of a propenyl group attached to the nitrogen atom of the aspartic acid molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-Propen-1-yl-DL-aspartic acid typically involves the reaction of DL-aspartic acid with propenylating agents under controlled conditions. One common method includes the use of propenyl halides in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is typically purified through crystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-2-Propen-1-yl-DL-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The propenyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: Reduction reactions can convert the propenyl group to a saturated alkyl chain.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Saturated alkyl derivatives.

    Substitution: Various substituted aspartic acid derivatives depending on the nucleophile used.

Scientific Research Applications

N-2-Propen-1-yl-DL-aspartic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-2-Propen-1-yl-DL-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The propenyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in neurotransmission and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-2-Propen-1-yl-L-aspartic acid
  • N-2-Propen-1-yl-D-aspartic acid
  • N-2-Propen-1-yl-DL-glutamic acid

Uniqueness

N-2-Propen-1-yl-DL-aspartic acid is unique due to its racemic mixture, which allows it to interact with a broader range of biological targets compared to its enantiomerically pure counterparts. This property makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-(prop-2-enylamino)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-2-3-8-5(7(11)12)4-6(9)10/h2,5,8H,1,3-4H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQALFTSHXGPUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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